molecular formula C28H24N4O4 B2650567 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-64-9

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2650567
CAS No.: 877656-64-9
M. Wt: 480.524
InChI Key: JJMOVPNCCQXPPB-UHFFFAOYSA-N
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Description

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H24N4O4 and its molecular weight is 480.524. The purity is usually 95%.
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Scientific Research Applications

Affinity for α1-Adrenoceptor and 5HT1A-Receptor

A study outlined the synthesis and evaluation of a number of 3-phenylpiperazinylethyl pyrimido[5,4-b]benzofuran-2,4-dione derivatives. These compounds, designed as bioisosters of previously reported derivatives, demonstrated good to excellent affinities for the α1-adrenoceptor, with some also showing significant affinity for the 5HT1A-receptor. This suggests potential applications in therapies targeting these receptors (Romeo et al., 1993).

Anticancer and Anti-5-lipoxygenase Agents

Another research focus is the synthesis and biological evaluation of novel derivatives as anticancer and anti-5-lipoxygenase agents. A series of pyrazolopyrimidines derivatives have been synthesized and shown to possess cytotoxic activities against cancer cell lines and inhibit 5-lipoxygenase, indicating potential therapeutic applications in cancer treatment and inflammation (Rahmouni et al., 2016).

Antibacterial Activity

The synthesis and antibacterial activity of certain derivatives incorporating the benzyl piperazine with pyrimidine and isoindolinedione have been explored. These compounds have been evaluated for their antibacterial efficacy, suggesting their use in developing new antibacterial agents (Merugu et al., 2010).

Synthesis of Heterocyclic Compounds

There's also significant interest in the synthesis of various heterocyclic compounds using this chemical structure as a precursor. Studies have shown the potential of these compounds in synthesizing fused heterocycles incorporating the trifluoromethyl moiety, which are valuable in medicinal chemistry for their potential biological activities (Shaaban, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one with 2,4-dioxo-3-phenylbenzo[b]furan in the presence of acetic anhydride and catalytic amount of sulfuric acid. The resulting intermediate is then cyclized with ammonium acetate to yield the final product.", "Starting Materials": [ "2-amino-4-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one", "2,4-dioxo-3-phenylbenzo[b]furan", "Acetic anhydride", "Sulfuric acid", "Ammonium acetate" ], "Reaction": [ "Step 1: 2-amino-4-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is dissolved in acetic anhydride and catalytic amount of sulfuric acid is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2,4-dioxo-3-phenylbenzo[b]furan is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The solid is dissolved in ethanol and ammonium acetate is added. The mixture is heated at reflux for 6 hours.", "Step 5: The reaction mixture is cooled and the resulting solid is filtered and washed with water.", "Step 6: The solid is recrystallized from ethanol to yield the final product." ] }

CAS No.

877656-64-9

Molecular Formula

C28H24N4O4

Molecular Weight

480.524

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H24N4O4/c33-24(30-17-15-29(16-18-30)20-9-3-1-4-10-20)19-31-25-22-13-7-8-14-23(22)36-26(25)27(34)32(28(31)35)21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

JJMOVPNCCQXPPB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

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